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The table below summarizes the key efficacy data from pivotal clinical trials for FGFR and IDH1 inhibitors

in previously treated, advanced cholangiocarcinoma.

Median Median Median
) Overall . .
Trial Duration of Progression- Overall
Drug (Target) Response . .
Name/Phase Response Free Survival Survival
Rate (ORR)
(DOR) (PFS) (0S)
Futibatinib FOENIX-CCA2, 42% 9.7 months 9.0 months 21.7 months
(FGFR1-4) Phase Il [1] [2] (43/103) (mature
[3] follow-up:
20.0 months)
Pemigatinib FIGHT-202, 35.5% ~9.1 months* 6.9 months ~12.5
(FGFR1-3) Phase Il [1] [3] months*
Infigratinib Phase Il [1] 23.1% 5.0 months* - -
(FGFR1-3)
Ivosidenib ClarIDHy, 2%* - 2.7 months 10.3 months*
(IDH1) Phase Il [3]
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Note: Data for "~" values and empty cells were not explicitly provided in the search results for this context.

The ORR for Ivosidenib is low, as its primary benefit is PF'S improvement rather than tumor shrinkage [3].

Key Experimental Protocols for Futibatinib Data

The efficacy and safety profile of futibatinib is derived from the FOENIX-CCAZ2 trial, a pivotal global,
open-label, single-arm Phase II study [1] [2].

e Patient Population: The trial enrolled 103 adults with unresectable, locally advanced or
metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions or
rearrangements. All patients had disease progression after at least one prior line of systemic
therapy, which in 53% of cases was two or more lines [1].

¢ Intervention: Patients received oral futibatinib at 20 mg once daily on a continuous dosing
schedule (one cycle = 21 days) until disease progression or unacceptable toxicity [1] [4].

¢ Endpoints Assessment:

o Primary Endpoint: Objective Response Rate (ORR), defined as the proportion of patients
with a confirmed complete or partial response. This was assessed by an independent central
radiology review per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [1].

o Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR),
Progression-Free Survival (PFS), Overall Survival (OS), and safety [1].

o Tumor assessments were conducted at baseline, every 6 weeks for the first 12 weeks, and
then every 9 weeks thereafter [4].

Mechanisms of Action and Resistance

Futibatinib's distinct profile is linked to its unique mechanism of action and the resulting resistance patterns.

Irreversible FGFR Inhibition

The following diagram illustrates futibatinib's covalent and irreversible binding mechanism compared to

reversible FGFR inhibitors.

Acquired Resistance to FGFR Inhibition
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Despite its efficacy, acquired resistance to futibatinib develops, primarily through secondary mutations in
the FGFR2 kinase domain [1] [5]. Genomic analyses from the FOENIX trial show that resistance is often

polyclonal, meaning multiple resistant subpopulations emerge simultaneously [5].

e Common Mutations: The most frequent resistance mutations affect the gatekeeper residue
(V565FI/L) and the N550K residue [5].

¢ Next-Generation Inhibitors: Drugs like RLY-4008 are being designed as highly selective FGFR2
inhibitors to overcome these specific resistance mutations and have shown activity in both treatment-
naive and pretreated patients [1].

The diagram below outlines the common pathway to acquired resistance against futibatinib.

Key Insights for Drug Development Professionals

o Efficacy in Heavily Pre-treated Patients: Futibatinib demonstrated a 42% ORR in a population
where over half had received =2 prior therapies, with responses observed even in tumors with co-
occurring TP53 mutations [1].

¢ Distinct Safety Profile: Hyperphosphatemia is a common on-target effect of FGFR inhibition. While
manageable, it requires monitoring and intervention with dietary measures or phosphate binders [6]

[3].
e Ongoing Research: The FOENIX-CCAA4 trial is investigating a lower 16 mg dose of futibatinib to
potentially optimize the safety profile while maintaining efficacy [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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